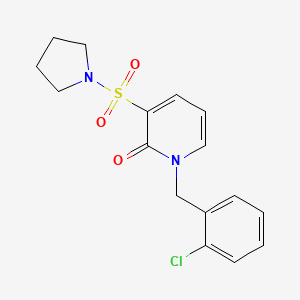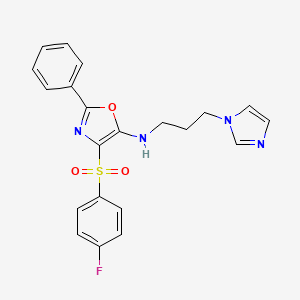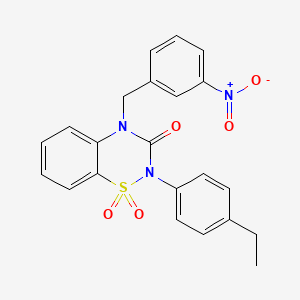![molecular formula C8H15NO B2589718 (1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol CAS No. 2378490-18-5](/img/structure/B2589718.png)
(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol” is a compound with the molecular formula C8H15NO . It has an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies . For instance, one study reported the isolation of 6-endo-(1S, 5R, 6S)-bicyclo[3.2.0]hept-2-en-6-ol (e.e. 89%) following subsequent workup and purification .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO/c1-8(2)6-5(7(8)10)3-4-9-6/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 .Scientific Research Applications
Synthesis and Derivatives
One area of application involves the synthesis of complex molecules and derivatives from this compound. For instance, researchers have explored its role in the synthesis of rigid non-chiral analogues of amino acids, highlighting its utility in creating structurally unique compounds with potential applications in drug design and biochemical studies (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Antibacterial Spectrum Extension
Another significant application is its contribution to extending the antibacterial spectrum of beta-lactams. Research on beta-lactamase inhibitors, which include derivatives of the compound, has shown that they can inhibit the growth of resistant bacteria by working alongside other antibiotics, thus enhancing their effectiveness (English et al., 1978).
Synthesis of Nucleoside Analogues
The compound also serves as a versatile intermediate in the synthesis of nucleoside analogues, which are crucial in the development of antiviral and anticancer drugs. Studies have demonstrated its utility in efficiently synthesizing cyclopentyl carbocyclic nucleosides, showcasing its versatility and potential in medicinal chemistry (Dominguez & Cullis, 1999).
Asymmetric Synthesis and Drug Design
Its application extends to asymmetric synthesis, where derivatives of the compound have been utilized in the creation of bicyclic amino acid derivatives. This process is pivotal for developing pharmaceuticals with specific chiral properties, which can significantly impact their therapeutic efficacy and safety (Waldmann & Braun, 1991).
Cytotoxicity and Antinociceptive Properties
Research into cytotoxic epoxide derivatives of the compound reveals its potential in cancer therapy, with studies indicating significant cytotoxicity in tissue culture assays. This suggests its possible use in developing novel anticancer agents (Anderson & Dewey, 1977).
Future Directions
Bicyclo[3.2.0] compounds have been the subject of research for many years, with interest driven mainly by the pharmaceutical industry . The potential of oxy-functionalised bicyclo[3.2.0]heptenones and the equivalent heptenols to offer different opportunities in each ring for the subsequent stereocontrolled assembly of a significant number of valuable products has been reaffirmed within the last few months . This suggests that “(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol” and similar compounds could have promising applications in the future.
Properties
IUPAC Name |
(1S,5R,6S)-7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)6-5(7(8)10)3-4-9-6/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXKQKMXSXOVSL-VQVTYTSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1O)CCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]([C@@H]1O)CCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589637.png)

![[4-(4-methylphenyl)piperazino]{1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazol-4-yl}methanone](/img/structure/B2589641.png)





![2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2589651.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2589653.png)

![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)

